molecular formula C5H4FN3O2 B1611530 2-Fluoro-5-nitropyridin-4-amine CAS No. 60186-19-8

2-Fluoro-5-nitropyridin-4-amine

Cat. No.: B1611530
CAS No.: 60186-19-8
M. Wt: 157.1 g/mol
InChI Key: FGPVZEUFTSCVGQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitropyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-nitropyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Safety and Hazards

The safety data sheet for 2-fluoro-5-nitropyridine suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Fluoro-5-nitropyridin-4-amine are not well-documented in the literature. It is known that nitropyridines, a class of compounds to which this compound belongs, can participate in various biochemical reactions

Cellular Effects

The cellular effects of this compound are not well-studied. Some pyrimidinamine derivatives, which are structurally similar to this compound, have shown excellent fungicidal activity

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that the reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that this compound is moisture sensitive and should be stored away from water/moisture and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitropyridin-4-amine typically involves multiple steps starting from 2-aminopyridine. The process includes nitrification, amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of fluorinating agents and nitrating agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro and fluoro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Reduction Reactions: The major product is 2-amino-5-fluoropyridine.

    Oxidation Reactions: Products depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitropyridin-4-amine involves its interaction with various molecular targets. The presence of the fluoro and nitro groups makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-nitropyridine
  • 2-Fluoro-4-nitropyridine
  • 2-Fluoro-6-nitropyridine

Uniqueness

2-Fluoro-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPVZEUFTSCVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483650
Record name 4-Amino-2-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-19-8
Record name 4-Amino-2-fluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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